Technical Guide: Synthesis and Properties of 2,4-Difluororesorcinol
Technical Guide: Synthesis and Properties of 2,4-Difluororesorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,4-difluororesorcinol (CAS RN: 195136-71-1), a key fluorinated building block in the development of advanced fluorescent dyes and other specialized chemical entities.
Chemical Properties and Data
2,4-Difluororesorcinol, also known as 2,4-difluoro-1,3-benzenediol, is an off-white solid at room temperature.[1][2] Its key properties are summarized in the table below for quick reference. This data is essential for designing synthetic procedures, understanding its solubility, and ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 195136-71-1 | [3] |
| Molecular Formula | C₆H₄F₂O₂ | [3] |
| Molecular Weight | 146.09 g/mol | [3] |
| Appearance | Off-white solid | [1][2] |
| Melting Point | 57-88 °C | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1][3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1][2] |
| Storage Conditions | Freeze (<-15 °C), protect from light and moisture | [1][2] |
Synthesis of 2,4-Difluororesorcinol
A robust, regiospecific synthesis for fluorinated resorcinols, including 2,4-difluororesorcinol, has been developed to overcome the challenges of direct fluorination.[4][5][6] The synthetic pathway begins with a polyfluoronitrobenzene precursor and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, removal of the resulting amino group (hydrodediazoniation), and finally demethylation to yield the target resorcinol.[4][6]
This multi-step process is outlined in the workflow diagram below.
Caption: Figure 1. Synthetic Pathway to 2,4-Difluororesorcinol
Experimental Protocols
The following protocols are based on the general methodology reported for the synthesis of fluorinated resorcinols.[6] Researchers should adapt these procedures with appropriate safety precautions and reaction monitoring.
Step 1: Synthesis of 1,3-Dimethoxy-2,4-difluoro-5-nitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrafluoro-3-nitrobenzene in anhydrous methanol (MeOH).
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Methoxide Addition: To this solution, add 2.2 equivalents of sodium methoxide (NaOMe).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This nucleophilic aromatic substitution reaction is typically high-yielding.
-
Work-up: Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of 5-Amino-1,3-dimethoxy-2,4-difluorobenzene
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Reaction Setup: Dissolve the 1,3-dimethoxy-2,4-difluoro-5-nitrobenzene from the previous step in ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Reaction Conditions: Stir the mixture vigorously at room temperature until the starting material is fully consumed (monitor by TLC). The reduction of the nitro group is generally quantitative.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the aniline derivative.
Step 3: Synthesis of 1,3-Dimethoxy-2,4-difluorobenzene
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Reaction Setup: Cool a solution of the 5-amino-1,3-dimethoxy-2,4-difluorobenzene in hypophosphorous acid (H₃PO₂) to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. This step forms the diazonium salt intermediate.
-
Hydrodediazoniation: After the addition is complete, allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with a sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 4: Synthesis of 2,4-Difluororesorcinol
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Reaction Setup: Dissolve the 1,3-dimethoxy-2,4-difluorobenzene in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).
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Demethylation: Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.
-
Reaction Conditions: Allow the reaction to stir at -78 °C for one hour and then warm to room temperature, stirring for an additional 24 hours.
-
Work-up: Carefully quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2,4-difluororesorcinol.
Spectroscopic Properties
Detailed spectroscopic data is crucial for the structural confirmation of synthesized 2,4-difluororesorcinol. While specific spectra are not widely published, the expected characteristics based on its structure are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-difluororesorcinol is expected to show the following characteristic absorption bands:
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O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[7]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region due to the carbon-fluorine bonds.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range, corresponding to the phenolic C-O bond.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reflect the protons on the aromatic ring and the hydroxyl groups.
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Aromatic Protons (H-5, H-6): The two aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The signals will be split by each other (ortho coupling) and by the adjacent fluorine atoms (H-F coupling).
-
Hydroxyl Protons (-OH): Two broad singlet peaks will be observed, the chemical shift of which can vary depending on the solvent and concentration. These peaks can be confirmed by D₂O exchange, which would cause them to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with characteristic splitting patterns due to C-F coupling.
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Carbons bonded to Oxygen (C-1, C-3): These carbons will appear downfield, typically in the δ 150-160 ppm range. They will exhibit coupling with the adjacent fluorine atoms.
-
Carbons bonded to Fluorine (C-2, C-4): These carbons will show large one-bond C-F coupling constants (¹JCF), resulting in doublets. Their chemical shifts will be significantly affected by the fluorine atoms. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[8]
-
Carbons bonded to Hydrogen (C-5, C-6): These carbons will appear further upfield in the aromatic region (δ 100-120 ppm) and will also show coupling to fluorine.
Applications
2,4-Difluororesorcinol is a valuable intermediate primarily used in the synthesis of fluorescent dyes.[1] It is a key precursor for preparing Pacific Blue dyes and other fluorophores like fluorescein, coumarin, and resorufin analogs.[2] The introduction of fluorine atoms can enhance the photostability and lower the pKa of these dyes, making them superior fluorescent probes for biological imaging and assays.[4][5]
References
- 1. 2,4-Difluororesorcinol - CAS-Number 195136-71-1 - Order from Chemodex [chemodex.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
